molecular formula C18H16N4O2 B5506621 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea

Cat. No. B5506621
M. Wt: 320.3 g/mol
InChI Key: OADAWNJZFJLHBS-UHFFFAOYSA-N
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Description

“N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N’-phenylurea” is a chemical compound that belongs to the class of pyridazines . Pyridazines are heterocyclic compounds that have been used ubiquitously in recent years for their varieties of pharmacological, chemical industries, and agrochemical applications .


Synthesis Analysis

The synthesis of pyridazine derivatives, including “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N’-phenylurea”, involves the use of heterocycle compounds . Pyridazines are highly reactive towards displacements by nucleophilic species. Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems were also synthesized .


Chemical Reactions Analysis

The chemical reactions involving pyridazine derivatives are diverse. They are highly reactive towards displacements by nucleophilic species . The reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds, is a common synthesis method .

Scientific Research Applications

Environmental Fate of Phenylurea Herbicides

Phenylurea herbicides, including compounds similar to N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea, are extensively used worldwide to control broadleaf weeds in cereal crops. They pose environmental concerns due to their persistence in soil and water beyond threshold concentrations. Research has focused on understanding the abiotic and biotic processes that govern their fate in the environment. Biodegradation, facilitated by microbial action, plays a crucial role in the natural attenuation of these herbicides in agricultural soils. Advances in understanding the microbial aspects of phenylurea degradation, including metabolic pathways and factors influencing biodegradation, are significant for environmental management and pollution control (Hussain et al., 2015).

Antioxidant Activity Determination

The evaluation of antioxidant activity is crucial in various scientific fields, from food engineering to medicine. Studies have developed and analyzed tests for determining the antioxidant capacity of compounds, including phenylurea derivatives. These tests, based on different mechanisms such as hydrogen atom transfer (HAT) and electron transfer (ET), assess the efficacy of antioxidants in inhibiting or scavenging free radicals. The comprehensive analysis of these methods helps in understanding the antioxidant potential of various compounds, including those related to this compound (Munteanu & Apetrei, 2021).

Mechanisms of Action in Biological Systems

Vicinally disubstituted pyridazinones, structurally related to this compound, act as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, including ABT-963, demonstrate significant selectivity and efficacy in reducing pain and inflammation associated with arthritis in animal models. Such findings are instrumental in drug development processes, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Asif, 2016).

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), which include phenylurea derivatives, has expanded due to their widespread use and detection in various environmental matrices. Studies focusing on the environmental occurrence, human exposure, and potential toxicity of SPAs are crucial for assessing environmental and health risks. These investigations suggest the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Future Directions

The future directions for “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N’-phenylurea” and similar pyridazine compounds involve the synthesis of novel pyridazine and phthalazine compounds, which have a wide range of pharmacological applications for pharmaceutical industries . Industries require large numbers of pyridazine and phthalazine analogs to be synthesized for their biological screening programs .

properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13-7-12-17(22-21-13)24-16-10-8-15(9-11-16)20-18(23)19-14-5-3-2-4-6-14/h2-12H,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADAWNJZFJLHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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